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molecular formula C3H4Cl2O B141476 1,3-Dichloroacetone CAS No. 534-07-6

1,3-Dichloroacetone

Cat. No. B141476
M. Wt: 126.97 g/mol
InChI Key: SUNMBRGCANLOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428125

Procedure details

Phenol (376.44 grams, 4.0 moles), chloroacetone (205.62 grams, 2.0 moles as chloroacetone) and methylene chloride (300 grams) are added to a reactor and cooled to -10° C. with stirring. The chloroacetone used is a technical grade containing 90% chloroacetone, 2.5% acetone, 6.5% 1,1-dichloroacetone and 1.0% 1,3-dichloroacetone. Concentrated sulfuric acid (196.16 grams, 2.0 mole) is added dropwise to the stirred solution over a one hour period and so as so maintain the reaction temperature at -10° C. After two hours of post reaction at the -10° C. temperature, the viscous orange oil solution is mixed with 500 milliliters of iced deionized water. The oil solution is separated then washed with a second 500 milliliter portion of iced deionized water. After separation, the recovered oil solution is added to a 2 liter beaker along with 250 milliliters of ethanol and stirred to provide a solution. Deionized water (250 milliliters) is added to the stirred solution and heating commenced. As the temperature of the mixture increased, the stirred mixture began to clear. Each time clearing is observed, sufficient deionized water is added to induce cloudiness, followed by continuation of the mixing and heating. Once the temperature reached 70° C., a massive precipitation of white crystalline plates occurred and is followed by immediate coalesence of the precipitated product to an oil. The oil layer is recovered by decantation of the water layer and 250 milliliters of ethanol is added. Deionized water is again added to the stirred solution as heating commenced, in an amount sufficient to induce cloudiness each time clearing is observed. Once the temperature reached 90° C., a massive precipitation of white crystalline plates again occurred. At this time, stirring is stopped and the crystalline slurry, as well as the decanted water layer are both chilled to 5° C. and held therein for 12 hours. The crystalline product is recovered by filtration then combined with 250 milliliters of deionized water then stirred with heating to 90° C. After cooling to 5° C., the crystalline product is recovered by filtration then dried in a vacuum oven at 100° C. and 5 mm Hg to a constant weight of 243.3 grams. Proton magnetic resonance spectroscopy and infrared spectrophotometric analysis confirmed the product structure.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
376.44 g
Type
reactant
Reaction Step Two
Quantity
205.62 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
196.16 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][C:10](=[O:12])[CH3:11].Cl[CH:14](Cl)[C:15]([CH3:17])=O.Cl[CH2:20][C:21]([CH2:23]Cl)=O.S(=O)(=O)(O)O>O.CC(C)=O.C(Cl)Cl>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:15]([CH3:17])=[CH:14][C:21]2[CH:23]=[CH:11][C:10]([OH:12])=[CH:9][CH:20]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
376.44 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
205.62 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
300 g
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
196.16 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so as so maintain the reaction temperature at -10° C
CUSTOM
Type
CUSTOM
Details
After two hours of post reaction at the -10° C. temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The oil solution is separated
WASH
Type
WASH
Details
then washed with a second 500 milliliter portion of iced deionized water
CUSTOM
Type
CUSTOM
Details
After separation
ADDITION
Type
ADDITION
Details
the recovered oil solution is added to a 2 liter beaker along with 250 milliliters of ethanol
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
to provide a solution
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
As the temperature of the mixture increased
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
reached 70° C.
CUSTOM
Type
CUSTOM
Details
a massive precipitation of white crystalline plates
CUSTOM
Type
CUSTOM
Details
The oil layer is recovered by decantation of the water layer and 250 milliliters of ethanol
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
Deionized water is again added to the stirred solution
TEMPERATURE
Type
TEMPERATURE
Details
as heating
CUSTOM
Type
CUSTOM
Details
reached 90° C.
CUSTOM
Type
CUSTOM
Details
a massive precipitation of white crystalline plates
STIRRING
Type
STIRRING
Details
At this time, stirring
TEMPERATURE
Type
TEMPERATURE
Details
both chilled to 5° C.
FILTRATION
Type
FILTRATION
Details
The crystalline product is recovered by filtration
STIRRING
Type
STIRRING
Details
then stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C.
FILTRATION
Type
FILTRATION
Details
the crystalline product is recovered by filtration
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven at 100° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
OC1=CC=C(C=C1)C(=CC1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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